molecular formula C25H22N6O2 B10930520 6-(4-methoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10930520
M. Wt: 438.5 g/mol
InChI Key: GUTYDECPLKBQSZ-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the formation of the pyrazolopyridine core. This can be achieved through cyclocondensation reactions involving hydrazino functional groups and acetylacetone

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole and pyridine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings

Properties

Molecular Formula

C25H22N6O2

Molecular Weight

438.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1-methyl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H22N6O2/c1-30-24-21(16-28-30)20(14-22(29-24)17-8-10-19(33-2)11-9-17)25(32)26-15-18-6-3-4-7-23(18)31-13-5-12-27-31/h3-14,16H,15H2,1-2H3,(H,26,32)

InChI Key

GUTYDECPLKBQSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=CC=C4N5C=CC=N5

Origin of Product

United States

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